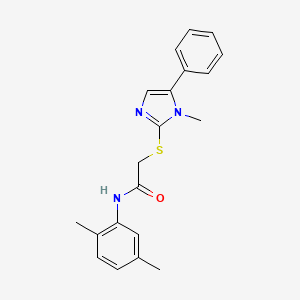

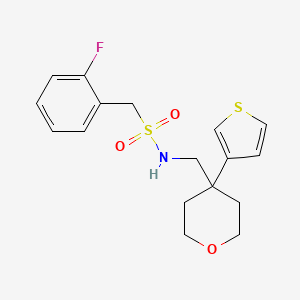

![molecular formula C25H27N5O4S B2383593 1-{3-[(3,4-二甲苯基)磺酰基][1,2,3]三唑并[1,5-a]喹唑啉-5-基}哌啶-3-羧酸乙酯 CAS No. 893276-44-3](/img/structure/B2383593.png)

1-{3-[(3,4-二甲苯基)磺酰基][1,2,3]三唑并[1,5-a]喹唑啉-5-基}哌啶-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Ethyl 1-{3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate” is a complex organic compound. It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . More recent methodologies for the generation of this tricyclic system require multiple steps involving the preparation of the suitable triazole intermediates followed by cycloamidation .

Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a triazole ring fused with a quinazolinone ring, further attached to a piperidine ring via a carboxylate group. The triazole ring is a five-membered heterocycle with three nitrogen atoms and two carbon atoms .

Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The triazole ring, in particular, is known to readily bind in the biological system with a variety of enzymes and receptors .

科学研究应用

合成与表征

已从相关化学结构开始合成了一系列新型多核吡啶和噻唑三唑并喹唑啉。这些化合物已基于元素分析和光谱数据(包括核磁共振和红外光谱)进行结构表征,表明可以从这种化学框架衍生的化合物的复杂性和多样性 (El‐Kazak & Ibrahim, 2013)。

抗菌活性

已评估了从相关化学结构合成的化合物的抗菌活性。筛选结果表明潜在的抗菌特性,表明在开发新型抗菌剂和抗真菌剂方面的可能应用 (El‐Kazak & Ibrahim, 2013)。

在药物合成中的潜力

具有类似化学结构的化合物已被用作某些药物代谢物的合成中间体,表明这种化学框架在药理活性化合物合成中的潜力。例如,已使用相关方法有效地合成了喹啉类化合物 TAK-603 的代谢物 (Mizuno 等,2006)。

杂环化合物合成

该化学结构与用于合成各种杂环化合物(如三唑并喹啉、噻二唑和硒二唑)的化合物有关,展示了该化学框架在合成具有药用化学潜在应用的各种杂环化合物方面的多功能性 (Abdelhamid 等,2004)。

抗菌和抗真菌特性

已发现一些含有相关结构的新合成化合物具有显着的抗菌和抗真菌活性,突出了它们在开发新型抗菌剂方面的潜力 (Azab 等,2013)。

未来方向

The future directions for research on this compound could include further exploration of its biological activities, development of synthetic protocols combining straightforward generation of the central core while also allowing extensive decoration activity for drug discovery purposes . Additionally, its potential applications in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens could be explored .

作用机制

Target of Action

It’s worth noting that compounds containing indole and triazole moieties have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

The exact mode of action of this compound is currently unknown. Compounds containing indole and triazole moieties are known to interact with a variety of enzymes and receptors , leading to diverse biological activities. These interactions can result in changes at the molecular level, potentially affecting cellular processes.

Biochemical Pathways

Indole and triazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may influence multiple biochemical pathways.

Result of Action

Given the broad range of biological activities associated with indole and triazole derivatives , it is plausible that this compound could have diverse effects at the molecular and cellular levels.

属性

IUPAC Name |

ethyl 1-[3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]piperidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5O4S/c1-4-34-25(31)18-8-7-13-29(15-18)22-20-9-5-6-10-21(20)30-23(26-22)24(27-28-30)35(32,33)19-12-11-16(2)17(3)14-19/h5-6,9-12,14,18H,4,7-8,13,15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWGAERHIGHCPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC(=C(C=C5)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-{3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

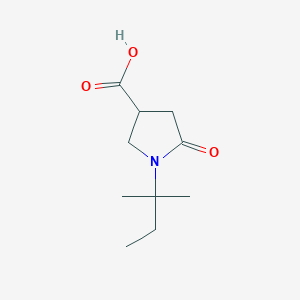

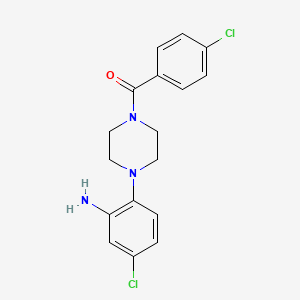

![N-(2-carbamoylbenzofuran-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2383510.png)

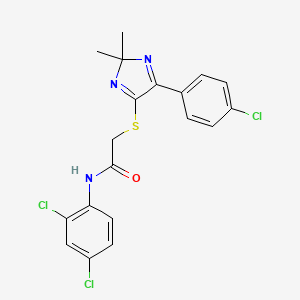

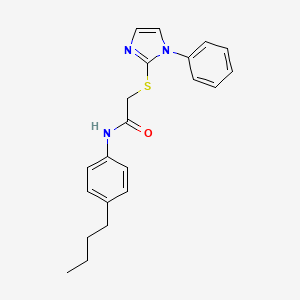

![4-methoxyphenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl ether](/img/structure/B2383511.png)

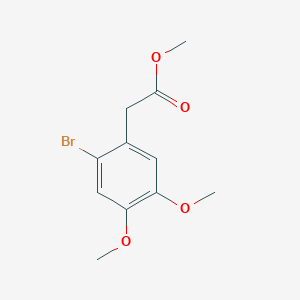

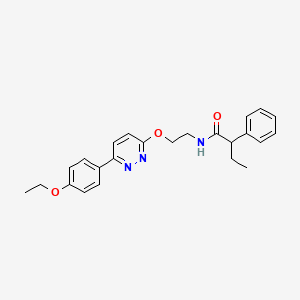

![2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2383515.png)

![N-[[2-(Methoxymethyl)-4-methylpyrazol-3-yl]methyl]-N-(2-methylphenyl)prop-2-enamide](/img/structure/B2383522.png)

![N-[2-(4-Fluorophenyl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2383524.png)

![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2383533.png)